molecular formula C25H20FN3O2 B2597997 1-[(2-FLUOROPHENYL)METHYL]-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE CAS No. 1005306-58-0

1-[(2-FLUOROPHENYL)METHYL]-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE

Cat. No.: B2597997
CAS No.: 1005306-58-0
M. Wt: 413.452
InChI Key: XINPEKVKOIJALT-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHYL]-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a tetrahydroquinoline moiety, and a naphthyridinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the fluorophenylmethyl intermediate, followed by the formation of the tetrahydroquinoline derivative. The final step involves the coupling of these intermediates with the naphthyridinone core under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-FLUOROPHENYL)METHYL]-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives with altered functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the fluorophenyl group or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHYL]-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-CHLOROPHENYL)METHYL]-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE
  • 1-[(2-BROMOPHENYL)METHYL]-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE

Uniqueness

The presence of the fluorophenyl group in 1-[(2-FLUOROPHENYL)METHYL]-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE imparts unique chemical properties, such as increased stability and potential biological activity. This distinguishes it from similar compounds with different halogen substituents.

Properties

IUPAC Name

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-[(2-fluorophenyl)methyl]-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c26-21-11-3-1-8-19(21)16-29-23-18(9-5-13-27-23)15-20(25(29)31)24(30)28-14-6-10-17-7-2-4-12-22(17)28/h1-5,7-9,11-13,15H,6,10,14,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINPEKVKOIJALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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